Phosphonic acid, bis(nonylphenyl) ester
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Overview
Description
Phosphonic acid, bis(nonylphenyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonic acid group bonded to two nonylphenyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, bis(nonylphenyl) ester can be synthesized through several methods. One common approach involves the reaction of nonylphenol with phosphorus trichloride, followed by hydrolysis. The reaction typically occurs under controlled conditions, with the use of solvents such as toluene or dichloromethane. The reaction is exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, bis(nonylphenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The nonylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic esters. These products have distinct chemical properties and can be used in different applications .
Scientific Research Applications
Phosphonic acid, bis(nonylphenyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used as an additive in lubricants, plasticizers, and flame retardants.
Mechanism of Action
The mechanism of action of phosphonic acid, bis(nonylphenyl) ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it effective in chelation and catalysis. The nonylphenyl groups provide hydrophobic interactions, enhancing the compound’s solubility in organic solvents. These interactions contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, bis(nonylphenyl) ester
- Phosphinic acid, bis(nonylphenyl) ester
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Phosphonic acid, bis(nonylphenyl) ester is unique due to its specific combination of phosphonic acid and nonylphenyl groups. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Compared to similar compounds, it offers enhanced stability and reactivity under different conditions .
Properties
CAS No. |
26569-08-4 |
---|---|
Molecular Formula |
C30H46O3P+ |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
bis(4-nonylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)32-34(31)33-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3/q+1 |
InChI Key |
VUDFMCAHIGWOMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)CCCCCCCCC |
Origin of Product |
United States |
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